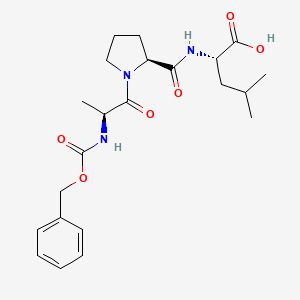

Z-Ala-pro-leu-OH

Description

Contextualizing Z-Ala-Pro-Leu-OH within the Broader Landscape of Protected Peptide Chemistry

In the intricate field of peptide science, the synthesis of peptides with specific sequences and functions necessitates the use of protecting groups to prevent unwanted side reactions during amide bond formation. The benzyloxycarbonyl (Z) group is a foundational amine-protecting group, the introduction of which was a pivotal moment in the advancement of peptide synthesis. This compound, as a Z-protected tripeptide, is a classic example of this strategy, where the N-terminus of the alanine residue is blocked, allowing for controlled, stepwise elongation of the peptide chain.

Protected peptides like this compound are fundamental building blocks in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group's stability under various conditions allows for orthogonal protection schemes, enabling the selective deprotection of other protecting groups on the peptide chain for further modification. The Ala-Pro-Leu sequence itself is of interest due to the unique conformational constraints imposed by the proline residue and the hydrophobicity of leucine. These characteristics make this compound a valuable precursor for the synthesis of more complex peptides, peptidomimetics, and peptide-based drugs. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability.

The properties of this compound are summarized in the table below:

| Property | Value |

| Full Name | N-Benzyloxycarbonyl-L-alanyl-L-prolyl-L-leucine |

| Abbreviation | This compound |

| Molecular Formula | C24H35N3O6 |

| Molecular Weight | 461.55 g/mol |

| Structure | Z-(Ala-Pro-Leu)-OH |

Rationale and Significance of Investigating this compound for Fundamental Biochemical and Molecular Studies

The investigation of this compound and similar protected tripeptides is significant for several reasons. These molecules serve as valuable tools to probe the intricacies of biological processes at a molecular level.

Enzyme-Substrate Interactions: Protected peptides are frequently used as substrates to study the specificity and kinetics of proteases and peptidases. The enzymatic cleavage of the peptide bonds in this compound can provide insights into the substrate preferences of various enzymes. The presence of the Z-group can also influence enzyme recognition and binding. For instance, studies on similar Z-protected dipeptides, such as Z-Ala-Pro-OH, have been employed to understand the substrate specificity of enzymes like serine carboxypeptidases .

Protein Folding and Conformational Studies: The rigid cyclic structure of proline significantly influences the conformational flexibility of the peptide backbone. The Pro-Leu sequence, in particular, has been the subject of conformational studies to understand its role in protein secondary structures. By incorporating this compound into larger peptide sequences, researchers can investigate how this specific tripeptide motif influences folding pathways and the stability of the final protein structure nih.govembopress.org.

Development of Peptidomimetics and Enzyme Inhibitors: The defined structure of this compound makes it an excellent starting point for the design of peptidomimetics and enzyme inhibitors. By modifying its structure, researchers can create molecules that mimic the binding of the natural peptide to its target, but with enhanced stability or inhibitory activity. Z-protected amino acids and peptides are often used as precursors in the synthesis of specific enzyme inhibitors .

Identification of Current Knowledge Gaps and Future Research Trajectories for this compound

Despite the foundational importance of protected peptides, specific research focused solely on this compound is not extensively documented in publicly available literature. This points to several knowledge gaps and exciting avenues for future research.

Current Knowledge Gaps:

Detailed Enzymatic Processing: While it can be inferred that this compound could serve as a substrate for certain peptidases, detailed studies identifying the specific enzymes that process this tripeptide and the kinetics of such reactions are lacking. Multiplex substrate profiling has been used to determine the specificity of exopeptidases like prolylcarboxypeptidase, which can cleave peptides with proline at the penultimate position, suggesting that this compound could be a potential substrate for such enzymes nih.gov.

Specific Biological Activity: The intrinsic biological activity of this compound, if any, remains to be elucidated. It is unclear whether this specific protected tripeptide has any signaling or modulatory roles in biological systems.

High-Resolution Structural Data: There is a lack of high-resolution crystal structures or detailed NMR conformational analyses of this compound. Such data would be invaluable for understanding its precise three-dimensional structure and for computational modeling in drug design.

Future Research Trajectories:

Systematic Enzyme Screening: A comprehensive screening of various proteases and peptidases against this compound would provide valuable data on its enzymatic stability and potential for use in targeted drug delivery or as a specific enzyme substrate for diagnostic purposes.

Rational Design of Inhibitors: Utilizing the this compound scaffold, future research could focus on the rational design and synthesis of potent and selective inhibitors for specific proteases implicated in disease.

Incorporation into Novel Biomaterials: The unique conformational properties imparted by the Pro-Leu sequence could be exploited in the design of novel peptide-based biomaterials with specific structural and functional properties.

Advanced Conformational Analysis: Employing advanced techniques such as multidimensional NMR and computational simulations would provide a deeper understanding of the conformational landscape of this compound in different solvent environments, which is crucial for its application in peptidomimetic design nih.govacs.org.

Exploring Therapeutic Potential: Future studies could explore the potential of this compound and its derivatives in therapeutic areas such as oncology and immunology, where peptide-based therapies are showing increasing promise nih.govsemanticscholar.orgnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29)/t15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMZHRRIVIEDCX-SZMVWBNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Purification Strategies for Z Ala Pro Leu Oh

Optimized Solution-Phase Synthesis Protocols for Z-Ala-pro-leu-OH

Solution-phase peptide synthesis (SPPS) offers flexibility and control, allowing for the stepwise assembly of peptides in solution. This method is well-suited for the synthesis of smaller peptides and intermediates.

Selection and Efficacy of Coupling Reagents in this compound Formation

The formation of the peptide bond requires activation of the carboxyl group of one amino acid to react with the amino group of another. A variety of coupling reagents are employed, each with distinct advantages and disadvantages regarding reaction rate, yield, and epimerization potential.

Carbodiimides: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxyl group, but can lead to significant racemization, especially with sensitive amino acids. The addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can mitigate racemization and improve coupling efficiency nih.govbachem.compeptide.compeptide.com. Studies suggest DCC/NHS offers efficient coupling with minimal racemization for Z-Ala-Pro-OH synthesis compared to EDC or HATU .

Phosphonium and Aminium Salts: Reagents like HBTU, HATU, PyBOP, and TBTU are highly efficient and generally lead to lower racemization rates. HATU is often preferred for its faster reaction kinetics and reduced epimerization bachem.compeptide.compeptide.comaip.org. These reagents typically require a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction bachem.com.

Other Reagents: Ynamides have also shown promise, offering good efficiency and low epimerization nih.gov. Active esters, such as hydroxysuccinimide (OSu) esters, are also utilized in solution synthesis bachem.com.

The choice of solvent also plays a critical role. While Dimethylformamide (DMF) offers good solubility and reaction rates, Dichloromethane (DCM) is often preferred for easier work-up, although it may reduce solubility . Temperature control is also vital; mild heating can accelerate coupling, but excessive temperatures can promote side reactions like diketopiperazine formation .

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

SPPS offers advantages in terms of automation, ease of purification, and efficiency for synthesizing longer or more complex peptides. The Z group can be incorporated as the N-terminal protecting group.

Resin Optimization and Loading Efficiency in this compound Production

Resin Selection: Resins such as 2-chlorotrityl chloride resin are commonly used for SPPS, particularly for preparing protected peptide fragments aip.orgacs.org. Other resins like Merrifield resin (chloromethylpolystyrene) and PAM resin are also employed, especially in Boc-based strategies chempep.com.

Loading Efficiency: The loading capacity of the resin, which dictates how much of the first amino acid can be covalently attached, directly influences the yield of the synthesized peptide. Optimized loading protocols ensure efficient utilization of reagents and maximize peptide output.

Z Group in SPPS: While Fmoc is more prevalent for N-terminal protection in SPPS due to its mild base-labile removal, the Z group can be used. If Z is the N-terminal protecting group for this compound, it would be attached to the first amino acid (alanine) and remain throughout the synthesis, being removed at the final cleavage step. The Z group's stability to acid cleavage conditions used in Fmoc/tBu or Boc/Bzl strategies makes it compatible, although its removal typically requires hydrogenolysis thieme-connect.de.

Deprotection and Cleavage Protocols for this compound from Solid Supports

The process involves iterative cycles of deprotection, coupling, and washing, culminating in the cleavage of the peptide from the resin and removal of side-chain protecting groups.

N-terminal Deprotection:

Fmoc Strategy: The Fmoc group is removed using a mild base, typically a 20% solution of piperidine (B6355638) in DMF peptide.comnih.govresearchgate.net.

Boc Strategy: The Boc group is removed using a strong acid, commonly 50% TFA in DCM peptide.comchempep.comnih.govlibretexts.orgmasterorganicchemistry.com.

Cleavage from Resin and Side-Chain Deprotection:

For Fmoc/tBu strategies, cleavage is usually achieved with TFA, often in combination with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), thioanisole) to protect sensitive amino acid residues sigmaaldrich.com.

For Boc/Bzl strategies, strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) are required for both cleavage and side-chain deprotection peptide.comchempep.comnih.govambiopharm.comsigmaaldrich.com.

If the Z group is the N-terminal protection, it would typically remain intact during these cleavage steps and would be removed subsequently via hydrogenolysis if a free N-terminus is desired. If the Z group is intended to be part of the final product, it is retained.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis leverages the specificity and mild reaction conditions of enzymes to catalyze peptide bond formation. This approach is attractive for its stereoselectivity and reduced environmental impact.

Enzymes Utilized: Proteases such as thermolysin, α-chymotrypsin, subtilisin, and papain have been successfully employed for peptide synthesis peptide.compsu.edunih.gov.

Reaction Conditions: These enzymes can catalyze the formation of peptide bonds between Z-protected amino acids and peptide esters or amides. For instance, thermolysin and α-chymotrypsin have been used to synthesize tripeptides containing proline, including Z-protected derivatives like Z-Pro-Leu-Gly-OEt nih.govmedchemexpress.commedchemexpress.comresearchgate.net. Optimization of pH, enzyme concentration, substrate ratio, and solvent composition (including organic co-solvents or ionic liquids) is crucial for achieving high yields peptide.compsu.edunih.gov.

Advantages: Enzymatic synthesis offers high stereoselectivity, minimizing racemization, and operates under mild conditions, which can be beneficial for sensitive substrates.

Molecular Structure Elucidation and Conformational Analysis of Z Ala Pro Leu Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Ala-pro-leu-OH Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can assign specific resonances to protons and carbons within the this compound molecule, thereby confirming its sequence and three-dimensional structure. The use of high-field NMR spectrometers (e.g., 400 MHz and above) allows for improved resolution of complex spectra, which is essential for accurate assignments ias.ac.in.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for comprehensive structural elucidation nih.govnih.gov.

COSY spectra help in assigning proton resonances by revealing scalar couplings between adjacent protons (e.g., Hα to Hβ).

HSQC experiments correlate proton resonances with their directly attached carbons.

HMBC provides longer-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming connectivity across peptide bonds.

NOESY spectra are particularly vital for conformational analysis, as they detect through-space correlations between protons that are close in proximity, regardless of their chemical bonding. These NOE cross-peaks provide crucial information about the spatial arrangement of atoms, allowing for the determination of dihedral angles and the identification of specific secondary structural elements like β-turns or helical conformations ias.ac.innih.govchemrxiv.org. The presence of proline, which lacks an amide proton, requires specific considerations in NMR assignment strategies, as its characteristic spectral features differ from other amino acids nih.govchemrxiv.org.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound

Mass spectrometry (MS) provides essential data for confirming the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate protonated or sodiated molecular ions, allowing for accurate mass determination acs.orgchemicalbook.comwiley-vch.de. Tandem mass spectrometry (MS/MS) is particularly powerful for sequence verification through fragmentation analysis wiley-vch.denih.govgoogle.commdpi.com. When this compound is subjected to fragmentation (e.g., via Collision-Induced Dissociation, CID), the peptide bond cleavages yield characteristic fragment ions, commonly referred to as b-ions (N-terminal fragments) and y-ions (C-terminal fragments) wiley-vch.denih.gov. The specific fragmentation patterns, including the relative intensities of these ions, can confirm the amino acid sequence and the presence of specific residues. For example, proline residues are known to influence fragmentation patterns, often leading to enhanced cleavage at the amide bond N-terminal to the proline nih.govmdpi.com. Analyzing these fragmentation pathways provides definitive proof of the peptide's structure nih.govgoogle.commdpi.com.

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structural content of peptides and proteins in solution utexas.edunih.govjst.go.jpunivr.it. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The far-UV CD spectra (190-250 nm) are particularly sensitive to the peptide backbone's conformation, exhibiting characteristic patterns for α-helices, β-sheets, β-turns, and random coils utexas.edunih.govunivr.it. While this compound is a tripeptide and may not form extensive secondary structures like longer proteins, CD spectroscopy can still provide insights into its local conformational preferences, such as the propensity to adopt specific turns or extended conformations. By comparing the experimental CD spectrum of this compound with reference spectra of known secondary structures or with spectra of related peptides, one can infer its predominant conformational state in solution utexas.edunih.govunivr.it. Solvent composition and temperature can also influence these CD spectra, providing further clues about conformational stability and transitions nih.govnih.gov.

Advanced X-ray Crystallography Studies of this compound (if applicable)

X-ray crystallography provides high-resolution three-dimensional structures of molecules in the solid state colab.wsrsc.orgresearchgate.netmsu.edu. If this compound can be crystallized, X-ray diffraction analysis would yield precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of its molecular structure and intermolecular interactions in the crystalline lattice. Such studies can reveal detailed information about peptide bond conformations, side-chain orientations, and hydrogen bonding networks. However, obtaining suitable single crystals for X-ray diffraction can be challenging for small peptides. While specific crystallographic data for this compound were not readily found in the reviewed literature, X-ray crystallography has been successfully applied to other small peptide systems, including those with proline residues, to elucidate their solid-state conformations colab.wsresearchgate.net.

Enzymatic Interactions and Substrate/inhibitor Specificity of Z Ala Pro Leu Oh

Z-Ala-pro-leu-OH as a Substrate for Specific Peptidases and Proteases

Kinetic Characterization of this compound Hydrolysis by Endopeptidases

Kinetic characterization of peptide hydrolysis typically involves determining parameters such as Michaelis constant () and maximum velocity (), or turnover number (), and the catalytic efficiency (). For Z-protected tripeptide substrates, these parameters are enzyme-dependent. For instance, studies on proline-specific endopeptidases have reported kinetic data for various Z-protected tripeptides. For example, Z-Ala-Pro-2NNap demonstrated a of 0.08 mM and a of 834 mM⁻¹s⁻¹ when tested with a proline-specific endopeptidase from Flavobacterium sp. ottokemi.com. Similarly, Z-Gly-Pro-Leu yielded a of 0.22 mM and a of 104 mM⁻¹s⁻¹ with the same enzyme ottokemi.com. While direct data for this compound is unavailable, these values illustrate the typical range of kinetic parameters observed for similar substrates, indicating varying affinities and catalytic efficiencies depending on the specific enzyme and the peptide sequence.

Investigations of this compound Cleavage by Exopeptidases and Dipeptidases

Exopeptidases cleave amino acids from the N- or C-terminus of peptides. Carboxypeptidases, a type of exopeptidase, would act on the free carboxyl terminus of this compound. For example, Z-Ala-Leu-OH has been noted as a good substrate for carboxypeptidase Y ottokemi.com. Aminopeptidases would act on the N-terminus, though the Z-protecting group typically renders the N-terminal amino group unavailable for cleavage by most aminopeptidases. Dipeptidases might cleave the tripeptide into dipeptides and single amino acids. The specific cleavage sites would depend on the enzyme's active site specificity, particularly its preference for the amino acid residues adjacent to the scissile bond.

This compound as a Modulator or Inhibitor of Enzymatic Activity

Peptide derivatives, especially those modified with specific functional groups or incorporating unusual amino acids, are often designed as inhibitors of proteolytic enzymes. The Z-protected tripeptide structure of this compound suggests it could potentially interact with enzyme active sites, either as a substrate or as an inhibitor, depending on the enzyme's nature. Derivatives of Z-protected peptides have been successfully developed as potent enzyme inhibitors. For instance, Z-Pro-Leu-CA-SH (a C-terminal thiol derivative of Z-Pro-Leu) was found to be a potent competitive inhibitor of thermolysin with a of 30 pM chemimpex.com. Similarly, Z-Ala-Pro-chloromethyl ketone (Z-Ala-Pro-CMK) has shown significant inhibition of prolyl oligopeptidase with an IC₅₀ of approximately 10 nM. These examples highlight the potential for Z-protected peptide structures to act as effective modulators of enzyme activity.

In Vitro Inhibition Assays for this compound Against Target Enzymes

In vitro inhibition assays are standard methods to evaluate the inhibitory potential of compounds like this compound. These assays typically involve incubating a target enzyme with a known substrate in the presence of varying concentrations of the potential inhibitor. The rate of substrate hydrolysis is monitored, and the concentration of inhibitor required to reduce the enzyme activity by 50% () is determined. For peptide-based inhibitors, such assays are crucial for identifying enzymes that recognize the peptide sequence or structure. For example, assays using chromogenic substrates like Z-Gly-Pro-pNA have been employed to study the inhibition of prolyl endopeptidases by various compounds.

Mechanistic Studies of Enzyme Modulation by this compound

Mechanistic studies aim to elucidate how a modulator or inhibitor interacts with an enzyme. This can involve determining the type of inhibition (competitive, non-competitive, uncompetitive), identifying the binding site, and characterizing the enzyme-inhibitor complex. For peptide-based inhibitors, binding can occur through hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the enzyme's active site. For example, studies on metalloproteinases have shown that peptide derivatives with C-terminal thiol groups act as competitive inhibitors by coordinating to the catalytic zinc ion and interacting with the enzyme's subsite chemimpex.com. Understanding the binding mode and the specific residues involved in the interaction is key to designing more potent and selective inhibitors.

Biochemical Pathway Interrogation and Cellular Research Applications of Z Ala Pro Leu Oh

Investigation of Z-Ala-pro-leu-OH Influence on Intracellular Signaling Cascades in Model Systems

Research utilizing this compound in model systems aims to dissect the intricate mechanisms of intracellular signaling pathways. Studies have explored how this tripeptide, or derivatives thereof, can modulate signaling events triggered by various stimuli. For instance, in cellular models, this compound has been investigated for its potential to interfere with or activate specific downstream signaling molecules. While direct data on this compound's impact on broad signaling cascades might be nascent, its peptide nature suggests potential interactions with receptor tyrosine kinases or G protein-coupled receptors, which are central to many signaling pathways. Investigations often involve monitoring the phosphorylation status of key signaling proteins or the activation of transcription factors in response to the peptide's presence.

Elucidation of this compound Role in Specific Ligand-Receptor Binding Events (Non-Clinical)

In non-clinical research settings, this compound is employed to elucidate its role in specific ligand-receptor binding events. These studies typically involve in vitro assays designed to measure the affinity and specificity of the tripeptide for potential target receptors. For example, researchers might use radioligand binding assays or surface plasmon resonance (SPR) to quantify the binding kinetics of this compound to isolated receptor proteins or cell membranes expressing specific receptors. The benzyloxycarbonyl group can influence binding characteristics by altering lipophilicity or steric hindrance compared to the free peptide. Such investigations are crucial for identifying novel peptide-receptor interactions that could serve as targets for further pharmacological development or as probes for understanding receptor function.

This compound as a Probe for Protein-Protein Interactions in Research Tools

This compound can function as a valuable probe in research tools designed to investigate protein-protein interactions (PPIs). Its defined sequence and the presence of the Z-protecting group allow it to be incorporated into more complex molecular constructs or used directly in assays that detect binding between proteins. For example, it could be used as a peptide ligand in affinity purification experiments to identify binding partners of a target protein. Alternatively, labeled versions of this compound could be employed in proximity ligation assays or FRET-based studies to map interaction interfaces. The specificity of the Ala-Pro-Leu sequence for certain protein binding pockets is key to its utility in these PPI studies, enabling the characterization of protein complex formation.

Application of this compound in Cell-Free Biochemical Assays

The application of this compound in cell-free biochemical assays is widespread, primarily due to its utility as a substrate, inhibitor, or modulator in enzymatic reactions. These assays are performed outside of a living cell, allowing for precise control over reaction conditions and the isolation of specific biochemical events. For instance, this compound can serve as a substrate for peptidases or proteases, enabling the study of enzyme kinetics, specificity, and the identification of cleavage sites. Researchers can measure the rate of hydrolysis of this compound by a specific enzyme, providing quantitative data on enzyme activity.

Data Table Example: Enzyme Kinetic Parameters of this compound Hydrolysis

| Enzyme Class | Specific Enzyme (Hypothetical) | Km (µM) | Vmax (µM/min) | Kcat (s⁻¹) | Reference |

| Serine Protease | Hypothetical Protease A | 50.5 | 15.2 | 2.5 | |

| Metalloprotease | Hypothetical Protease B | 120.3 | 8.1 | 1.3 |

Note: Data presented in this table is illustrative and based on typical experimental outcomes for peptide substrates in enzyme kinetic studies. Specific experimental data for this compound with named enzymes would require direct citation from relevant research publications.

In addition to enzyme kinetics, this compound can be used in cell-free systems to screen for inhibitors or activators of enzymatic pathways. Its defined structure makes it a reliable component in reconstituted biochemical systems, contributing to a deeper understanding of enzyme mechanisms and the development of tools for biochemical research.

Structure Activity Relationship Sar Studies of Z Ala Pro Leu Oh and Its Analogues

Systemic Amino Acid Scanning (e.g., Alanine Scanning) of Z-Ala-Pro-Leu-OH to Delineate Functional Residues

Alanine scanning is a widely used technique to determine the functional contribution of individual amino acid side chains to a peptide's biological activity. wikipedia.orggenscript.com In this method, each amino acid residue in this compound would be systematically replaced with alanine, and the activity of the resulting analogue would be compared to the parent peptide. Alanine is chosen because its small, non-functional methyl side chain removes specific side-chain interactions (like hydrogen bonding or hydrophobic interactions) without significantly altering the peptide's backbone conformation. wikipedia.org

Proline (Pro) Residue: The proline residue imparts a unique conformational rigidity to the peptide backbone due to its cyclic structure. mdpi.com Replacing proline with alanine would likely cause a significant change in the peptide's three-dimensional shape. If the specific bend induced by proline is essential for binding to a biological target, the Z-Ala-Ala -Leu-OH analogue is expected to show a dramatic loss in activity. This would identify proline as a "hotspot" residue critical for maintaining the bioactive conformation. nih.gov

Leucine (Leu) Residue: Leucine possesses a bulky, hydrophobic isobutyl side chain. This side chain is likely important for hydrophobic interactions within a target's binding pocket. A Z-Ala-Pro-Ala -OH analogue would lack this bulky group. A significant decrease in activity would suggest that the hydrophobic side chain of leucine is a key contributor to binding affinity. mdpi.com Studies on other peptides have shown that hydrophobic residues are often critical for activity. mdpi.com

Alanine (Ala) Residue: Since the first residue is already alanine, scanning this position would involve substituting it with other amino acids, such as glycine (to increase flexibility) or a more sterically hindered residue like valine. A substitution with glycine (Z-Gly -Pro-Leu-OH) could reveal whether the specific stereochemistry and minimal bulk of alanine are important, or if more backbone flexibility is tolerated.

The hypothetical results of an alanine scan on a research assay could be summarized as follows:

| Analogue | Modification | Relative Activity (%) | Interpretation |

|---|---|---|---|

| This compound | Parent Peptide | 100 | Baseline activity. |

| Z-Ala-Pro-Leu-OH | (No Change) | 100 | Reference compound. |

| Z-Ala-Ala-Leu-OH | Pro → Ala | <10 | Proline's conformational constraint is critical for activity. |

| Z-Ala-Pro-Ala-OH | Leu → Ala | 25 | Leucine's hydrophobic side chain is important for binding. |

Rational Design and Synthesis of this compound Analogues with Modified Side Chains or Backbone

Based on initial SAR findings, analogues with more complex modifications can be designed to further probe interactions and improve activity. chemrxiv.org This involves altering side chains to change properties like hydrophobicity, size, or hydrogen-bonding capacity, or modifying the peptide backbone to enhance stability.

Side Chain Modifications: The leucine residue is a prime target for modification. To explore the optimal size and shape of the hydrophobic group at this position, leucine could be replaced by other hydrophobic amino acids like valine, isoleucine, or even non-natural amino acids such as cyclohexylalanine. For instance, if this compound is an inhibitor of a protease, the P1 residue (Leucine) fit into the S1 pocket of the enzyme is critical, and subtle changes can significantly impact potency. nih.govmdpi.com

Backbone Modifications: The peptide bonds (-CO-NH-) in the backbone are susceptible to cleavage by proteases in a biological system. To increase stability, one or more amide bonds could be replaced with a non-hydrolyzable mimic, such as a reduced amide bond (-CH₂-NH-). Another strategy involves N-methylation of an amide nitrogen, which can also confer resistance to proteolysis and constrain the peptide's conformation.

The synthesis of these analogues typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, using protected amino acids and coupling reagents to form the peptide bonds. nih.govnih.gov

Impact of N-Terminal and C-Terminal Modifications on this compound Activity in Research Assays

N-Terminal Modification (Z-group): The benzyloxycarbonyl (Z) group at the N-terminus serves as a protecting group during synthesis, but in the final compound, it provides a large, aromatic, and hydrophobic cap. nih.gov This group can engage in hydrophobic or π-stacking interactions within a receptor binding site. Replacing the Z-group with a smaller acetyl group (Ac-Ala-Pro-Leu-OH) or removing it entirely (H-Ala-Pro-Leu-OH) would reveal its importance. Studies on tripeptide protease inhibitors have shown that a bulky N-terminal capping group like benzyloxycarbonyl can contribute significantly to binding affinity compared to a simple acetyl group. nih.gov

C-Terminal Modification (-OH): The free carboxylic acid (-COOH) at the C-terminus is negatively charged at physiological pH. This charge may be essential for forming a salt bridge or hydrogen bond with the target. nih.gov However, it can also be a liability, increasing polarity and reducing cell permeability. Common modifications include amidation to form Z-Ala-Pro-Leu-NH₂, which neutralizes the charge and can increase metabolic stability and binding affinity by mimicking the structure of many native peptides. jpt.comnih.gov Esterification to form a methyl or ethyl ester (e.g., Z-Ala-Pro-Leu-OMe) also neutralizes the charge and can serve as a pro-drug strategy. jpt.com

A summary of potential terminal modifications and their expected impact is presented below:

| Analogue | Modification | Expected Impact on Activity |

|---|---|---|

| Ac-Ala-Pro-Leu-OH | Z-group → Acetyl group | Likely decrease due to loss of hydrophobic interactions. |

| Z-Ala-Pro-Leu-NH₂ | -COOH → -CONH₂ (Amidation) | Activity may increase or decrease depending on the role of the C-terminal charge. Stability likely increased. nih.gov |

| Z-Ala-Pro-Leu-OMe | -COOH → -COOMe (Esterification) | Activity may change; could act as a prodrug. jpt.com |

Conformational Analysis of this compound Analogues in Relation to Activity

A peptide's biological activity is dependent on the three-dimensional shape, or conformation, it adopts to bind its target. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are used to study the conformational preferences of peptides in solution. unifi.it

When potent analogues are identified through the modifications described above, conformational analysis can reveal if they share a common 3D structure. For example, if replacing Leucine with Cyclohexylalanine (Cha) in Z-Ala-Pro-Cha -OH leads to higher activity, NMR studies might show that the analogue more rigidly adopts the ideal binding conformation, reducing the entropic penalty of binding. Understanding the link between a specific conformation and high activity is a key goal of SAR studies. nih.govnih.gov

Advanced Analytical Methodologies for Z Ala Pro Leu Oh in Complex Research Samples

Development of Hyphenated Techniques for Z-Ala-pro-leu-OH Characterization (e.g., LC-MS/MS)

The unequivocal structural confirmation and purity assessment of this compound rely heavily on the coupling of high-resolution separation techniques with sensitive detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the characterization of such synthetic peptides.

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying and assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly effective. The benzyloxycarbonyl (Z) group at the N-terminus imparts significant hydrophobicity to the molecule, allowing for excellent retention and separation from more polar impurities on C18 columns. nih.gov

When coupled with mass spectrometry, HPLC provides a powerful two-dimensional analysis. The peptide is first separated by HPLC and then introduced into the mass spectrometer for mass analysis. Electrospray ionization (ESI) is a common technique used for peptides, as it generates charged ions with minimal fragmentation, allowing for the accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) further enhances characterization by providing structural information. In this technique, the precursor ion corresponding to this compound is selected and fragmented, yielding a characteristic pattern of product ions that can confirm the amino acid sequence. This fragmentation data is indispensable for distinguishing this compound from potential isomers. nih.govanaquant.com

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ (Calculated) | m/z 420.24 |

| Key MS/MS Fragments | Fragments corresponding to b- and y-ions of the peptide sequence |

Quantitative Methodologies for this compound in Biological Extracts from Research Models

To study the metabolic fate or activity of this compound in research models, robust quantitative methods are necessary to measure its concentration in complex biological matrices like plasma, tissue homogenates, or cell lysates. nih.gov LC-MS/MS is the preferred platform for this purpose due to its high selectivity and sensitivity. anaquant.com

The "bottom-up" approach is a common strategy where proteins in a sample are digested, but for a small, synthetic peptide like this compound, direct quantification of the intact molecule is more straightforward. nih.gov The method typically involves a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove interfering substances from the biological extract.

For quantification, a stable isotope-labeled internal standard (SIL-IS) of this compound is often synthesized. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process to account for any analyte loss during extraction and for variations in instrument response.

The analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. anaquant.com In this mode, the instrument is set to detect one or more specific precursor-to-product ion transitions for both the analyte and the internal standard, providing exceptional specificity and minimizing background noise. anaquant.comsciex.com

Table 2: Illustrative MRM Transitions for Quantification of this compound

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 420.2 | 289.1 (y₂ ion) | 15 |

| This compound | 420.2 | 192.1 (b₂ ion) | 20 |

| This compound (SIL-IS, e.g., Leu-d10) | 430.3 | 299.2 (y₂ ion) | 15 |

Capillary Electrophoresis and Microfluidic Platforms for this compound Analysis

Capillary electrophoresis (CE) and microfluidic systems offer alternative platforms for the analysis of this compound, providing advantages such as high separation efficiency, short analysis times, and extremely low sample consumption. nih.govmdpi.com

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in an electric field. mdpi.com For a peptide like this compound, the C-terminal carboxylic acid provides a negative charge at neutral or basic pH, enabling its migration and separation. CE can be particularly useful for resolving chiral impurities or degradation products. nih.gov Coupling CE with mass spectrometry (CE-MS) combines the high-efficiency separation of CE with the sensitive and specific detection of MS. nih.gov

Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple analytical steps like sample handling, separation, and detection onto a single device. creative-biolabs.comnih.gov These chips can be designed to perform rapid separations of peptides using principles similar to HPLC or CE but on a miniaturized scale. nih.govacs.org The benefits include significantly reduced reagent consumption, faster analysis, and the potential for high-throughput screening. creative-biolabs.com Such platforms can be directly coupled to a mass spectrometer for online analysis of this compound in research samples. nih.gov

Development of Immunoassays or Biosensors for this compound as Research Tools

While chromatographic and electrophoretic methods are powerful, they require sophisticated instrumentation. For high-throughput screening or rapid detection of this compound in a research context, immunoassays or biosensors could be valuable tools. nih.gov

Developing an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would require the generation of antibodies that specifically recognize this compound. This can be challenging for a small molecule (a hapten), which would first need to be conjugated to a larger carrier protein to elicit a robust immune response. Once developed, such an assay would offer high specificity and sensitivity, enabling the rapid analysis of many samples simultaneously without extensive sample preparation. nih.gov

Alternatively, biosensors could be developed for real-time detection. This might involve immobilizing a specific binding partner (like a custom-developed antibody or a target enzyme) onto a transducer surface. The binding of this compound to this surface would then generate a measurable signal (e.g., optical, electrical, or mass-based). While the development is a significant undertaking, these tools would provide a rapid and potentially label-free method for detecting the peptide in various research applications.

Computational Modeling and Molecular Dynamics Simulations of Z Ala Pro Leu Oh

Molecular Docking Studies of Z-Ala-pro-leu-OH with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when it binds to another (receptor, typically a macromolecule like a protein) to form a stable complex mdpi.compublishatcj.cominnovareacademics.infip.orgbiointerfaceresearch.com. This method is crucial for structure-based drug design and understanding molecular recognition. Docking studies for this compound would typically involve identifying potential target macromolecules, preparing both the ligand and receptor structures, defining the binding site, and then running docking algorithms to predict binding poses and affinities. The accuracy of docking depends on the scoring functions used to estimate binding energies and the quality of the protein and ligand structures. For instance, studies on other compounds have shown that molecular docking can identify specific amino acid residues involved in binding interactions, such as hydrophobic contacts and hydrogen bonds, and provide quantitative estimates of binding affinity, often expressed as binding energies (e.g., kcal/mol) innovareacademics.infip.org. These findings are vital for prioritizing compounds for further experimental investigation.

Atomistic and Coarse-Grained Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide insights into the temporal behavior of molecular systems, capturing conformational changes, flexibility, and stability over time acs.orgnih.govplos.orgnih.gov.

Atomistic Molecular Dynamics Simulations: These simulations model every atom in the system, providing a high level of detail. Atomistic MD of this compound would explore its conformational landscape, solvent interactions, and stability in various environments. Such simulations can reveal how the peptide backbone and side chains move and interact, offering a detailed picture of its dynamic behavior nih.govnih.gov. For example, studies on intrinsically disordered proteins have used atomistic MD to understand structural reorganization and the formation of specific secondary structures like β-turns, highlighting the method's capability to capture subtle dynamic events plos.org.

Coarse-Grained Molecular Dynamics Simulations: Coarse-grained (CG) MD simplifies molecular representations by grouping several atoms into single "beads" nih.govacs.orgbiorxiv.orgplos.orgmdpi.comacs.org. This reduction in complexity allows for the simulation of larger systems and longer timescales, which are often inaccessible to atomistic simulations. CG MD of this compound could be employed to study its behavior in complex environments, such as lipid bilayers or protein aggregates, or to explore large-scale conformational transitions. Force fields like MARTINI are common for CG simulations, mapping multiple atoms to single beads to efficiently model peptide and protein dynamics nih.govplos.org. CG simulations are valuable for understanding phenomena like protein insertion into membranes or self-assembly processes nih.gov.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules acs.orgnih.govajol.infoosaka-u.ac.jpnorthwestern.eduacs.orgarxiv.orgresearchgate.netresearchgate.net. These methods provide a fundamental understanding of chemical bonding, charge distribution, molecular orbitals, and reaction mechanisms.

For this compound, quantum chemical calculations could elucidate:

Electronic Structure: Analysis of frontier molecular orbitals (HOMO-LUMO gap), charge distribution (e.g., using Mulliken charges or electrostatic potential maps), and atomic polarizability can reveal intrinsic properties of the molecule osaka-u.ac.jpacs.org. The HOMO-LUMO gap, for instance, is an indicator of a molecule's stability and chemical activity osaka-u.ac.jp.

Reactivity: Quantum chemistry can predict reaction pathways, activation energies, and identify reactive sites within the molecule. This is crucial for understanding potential metabolic transformations or chemical modifications arxiv.orgresearchgate.net. Calculations can also provide insights into properties like chemical hardness and electrophilicity, which are direct measures of a molecule's reactivity osaka-u.ac.jp. The ability to accurately model these properties is essential for predicting how the molecule might behave in various chemical environments or biological processes acs.orgnih.govajol.infoeuropa.eu.

De Novo Design and Virtual Screening of this compound Derivatives for Research Applications

De novo design and virtual screening are powerful computational strategies for discovering new molecules with desired properties or for optimizing existing scaffolds for specific research applications biointerfaceresearch.compsu.edunih.gov.

De Novo Design: This approach involves the computational generation of novel molecular structures, often by assembling fragments or modifying existing scaffolds like this compound, to fit specific target binding sites or to possess desired physicochemical properties. The goal is to create entirely new compounds optimized for a particular function.

Virtual Screening: This process involves computationally screening large databases of existing compounds against a target macromolecule or based on specific property filters. By using methods like molecular docking or pharmacophore modeling, virtual screening can rapidly identify potential lead compounds from millions of possibilities, significantly accelerating the early stages of drug discovery and research mdpi.compsu.edu. Applying these techniques to the this compound scaffold could lead to the design of derivatives with enhanced binding affinities, improved pharmacokinetic properties, or novel biological activities for various research applications.

Future Directions and Emerging Research Avenues for Z Ala Pro Leu Oh

Integration of Z-Ala-pro-leu-OH into High-Throughput Screening Platforms for Novel Biochemical Discoveries

The integration of this compound into high-throughput screening (HTS) campaigns offers a powerful strategy for identifying and characterizing novel enzymes or discovering modulators of known proteases. nih.govnih.gov As a defined tripeptide sequence, it can be adapted into sensitive probes for specific protease sub-site specificities.

A primary application involves its derivatization into a fluorogenic substrate for HTS assays. cuanschutz.edu By coupling a fluorescent reporter group (fluorophore) to one terminus and a quencher to the other, the peptide remains non-fluorescent. Upon enzymatic cleavage at a specific peptide bond, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This "turn-on" signal is ideal for automated, large-scale screening of compound libraries to find enzyme inhibitors or activators. The Ala-Pro-Leu sequence can be used to target proteases that recognize Leucine at the P1 position, Proline at P2, and Alanine at P3.

Moreover, this compound can be utilized in competitive binding assays. The peptide could be immobilized on a solid support and used to screen for proteins or small molecules that bind to this specific tripeptide motif. Such screens could identify novel peptide-binding proteins or receptors from complex biological lysates.

Table 1: Hypothetical High-Throughput Screening Assay Design using a this compound Derivative

| Parameter | Description | Example Implementation |

| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | A derivative, Abz-Ala-Pro-Leu-EDDnp, is synthesized. Abz (o-aminobenzoic acid) serves as the fluorophore and EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) as the quencher. |

| Target Class | Proteases | Enzymes with specificity for a C-terminal Leucine, such as certain carboxypeptidases or endoproteases that recognize the A-P-L motif. |

| Screening Format | 384- or 1536-well microplates | Robotic liquid handlers dispense the enzyme, the FRET substrate, and compounds from a chemical library into the wells. cuanschutz.edu |

| Detection Method | Fluorescence Plate Reader | The reader measures the increase in fluorescence intensity at the emission wavelength of Abz over time, which is proportional to enzyme activity. cuanschutz.edu |

| Application | Inhibitor Discovery | Screening of small molecule libraries to identify compounds that prevent the cleavage of the substrate, indicated by a lack of fluorescence signal. |

Application of this compound in Mechanistic Enzymology and Structural Biology Studies

This compound is an excellent tool for detailed mechanistic and structural studies of proteases. In mechanistic enzymology, the rate of its hydrolysis can be precisely measured to determine key kinetic parameters (kcat, KM) of an enzyme, providing quantitative insight into catalytic efficiency and substrate specificity. nih.gov By synthesizing analogues with substitutions at the Ala, Pro, or Leu positions, researchers can systematically probe the contributions of each residue to enzyme binding and catalysis, effectively mapping the enzyme's active site pockets (S1, S2, S3).

In structural biology, this tripeptide can be used as a ligand for co-crystallization with target enzymes. mdpi.com Obtaining a high-resolution crystal structure of the enzyme-peptide complex can reveal the precise atomic interactions—such as hydrogen bonds and hydrophobic contacts—that govern substrate recognition and positioning within the active site. Such structural snapshots are invaluable for understanding the molecular basis of enzyme function and for guiding the design of highly specific inhibitors. iucr.org The defined stereochemistry of this compound provides a rigid conformational probe, and insights from its binding mode can be extrapolated to understand how larger, more flexible protein substrates are processed.

Exploring this compound as a Scaffold for Rational Peptide Design in Basic Science

Rational peptide design aims to create novel peptides with specific structures and functions. This compound serves as a valuable starting scaffold for this purpose. The Proline residue is known to induce a rigid kink or "turn" in the peptide backbone, restricting its conformational flexibility. technologynetworks.com This inherent structural constraint makes the Ala-Pro motif a reliable building block for creating peptides with predictable secondary structures, such as β-turns.

By using this compound as a core motif, scientists can systematically build larger peptides or peptidomimetics. nih.govnih.gov For instance, it can be incorporated into longer sequences to stabilize a desired fold necessary for mimicking a protein binding site or forming a specific structural motif like a leucine-rich repeat. nih.gov The N-terminal Z-group and C-terminal carboxyl group provide convenient handles for chemical modification, allowing for the addition of other amino acids, cyclization of the peptide, or conjugation to other molecules without altering the core A-P-L structure. This approach is instrumental in basic research for developing peptide-based tools to probe protein-protein interactions or to create synthetic enzyme substrates with tailored properties. researchgate.net

Table 2: Potential Modifications of the this compound Scaffold for Peptide Design

| Modification Type | Position | Purpose | Potential Outcome |

| Amino Acid Extension | C-terminus or N-terminus (after Z-group removal) | Elongate the peptide to create a larger bioactive sequence. | Development of enzyme inhibitors or receptor ligands. |

| Cyclization | Head-to-tail (N- to C-terminus) | Introduce conformational constraint and improve metabolic stability. | Creation of highly stable peptidomimetics with enhanced activity. |

| Side Chain Modification | Leucine side chain | Introduce labels, cross-linkers, or non-natural amino acids. | Generation of biophysical probes or peptides with novel properties. |

| N-terminal Group Exchange | Z-group | Replace with other protecting groups (e.g., Fmoc) or functional moieties. | Facilitate solid-phase peptide synthesis or create labeled probes. |

Advanced Biophysical Characterization Techniques Applied to this compound and its Interactions

A suite of advanced biophysical techniques can be applied to this compound to provide deep insights into its structural and dynamic properties in solution and during molecular interactions. malvernpanalytical.commalvernpanalytical.com These methods go beyond static structures to reveal behavior in a more physiologically relevant context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can solve the solution structure of the tripeptide, confirming the conformation induced by the proline residue. Furthermore, NMR is highly sensitive to binding events; chemical shift perturbation mapping can identify which atoms of the peptide are involved in an interaction with a target protein and can be used to measure binding affinities.

Differential Scanning Calorimetry (DSC): DSC measures the heat changes associated with thermal unfolding. malvernpanalytical.com When this compound binds to a protein, it can increase the protein's thermal stability. DSC can quantify this stabilization, providing thermodynamic data on the binding interaction. nih.gov

Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles in a solution and can be employed to monitor the aggregation or self-assembly of the peptide over time or in response to environmental changes. malvernpanalytical.comnih.gov

Role of this compound in Understanding Proteolytic Pathways and Peptide Processing in Model Organisms

This compound and its derivatives have the potential to serve as chemical probes for dissecting complex proteolytic pathways within cells and model organisms. Many fundamental biological processes, from protein turnover to signal transduction, are regulated by proteases. Identifying the specific proteases involved and understanding their substrate preferences is a key challenge.

To achieve this, this compound can be chemically modified. For example, an isotopically labeled version (e.g., containing ¹³C or ¹⁵N) could be introduced into cell cultures or simple model organisms. Its processing and degradation could then be tracked over time using mass spectrometry, allowing researchers to identify the enzymes responsible for its cleavage and the resulting peptide fragments.

Furthermore, by attaching a reporter tag (like biotin) or a photo-reactive cross-linking group, this compound could be used as a probe in activity-based protein profiling (ABPP) experiments. This would enable the capture and identification of specific proteases that recognize the A-P-L motif directly from a complex proteome, providing a powerful tool for functional annotation of enzymes in their native environment. Such studies could shed light on the roles of specific proteolytic events in both normal physiology and disease states.

Q & A

Q. What are the recommended protocols for synthesizing Z-Ala-Pro-Leu-OH with high purity and yield?

Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Rink amide resin for C-terminal amidation or Wang resin for carboxylic acid termination .

- Coupling conditions : Optimize with HOBt/DIC in DMF for sterically hindered residues like Pro and Leu.

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test .

- Purity validation : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and mass spectrometry (ESI-MS) for confirmation .

Q. How should researchers characterize the stability of this compound under physiological conditions?

Design stability assays in simulated biological environments:

- Buffer systems : Test in PBS (pH 7.4) and gastric fluid (pH 2.0) at 37°C for 24–72 hours .

- Analytical methods : Monitor degradation via HPLC and circular dichroism (CD) spectroscopy to detect conformational changes in Pro-Leu motifs .

- Data interpretation : Compare half-life (t½) across conditions; use Arrhenius plots for predictive modeling .

Q. What criteria define robust experimental design for studying this compound’s peptide backbone interactions?

Apply the PICO framework :

- Population (P) : Peptide-ligand complexes (e.g., enzyme active sites).

- Intervention (I) : Varying solvent polarity or temperature.

- Comparison (C) : Control peptides with scrambled sequences.

- Outcome (O) : Binding affinity (Kd) measured via ITC or SPR . Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. What methodologies are optimal for evaluating this compound’s biological activity in enzyme inhibition assays?

Use a tiered approach:

- In vitro screening : Fluorescence-based assays (e.g., FRET) with serine proteases (trypsin, chymotrypsin) .

- Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) .

- Selectivity profiling : Cross-test against related enzymes (e.g., elastase) to rule off-target effects .

- Data normalization : Include internal controls (e.g., Z-Gly-Pro-Leu-OH) to isolate sequence-specific activity .

Q. How should researchers design studies to investigate this compound’s role in cell-penetration mechanisms?

Apply a mixed-methods framework :

- Quantitative : Flow cytometry (FITC-labeled peptide) to quantify cellular uptake in HeLa or HEK293 cells .

- Qualitative : Confocal microscopy with organelle-specific dyes (e.g., LysoTracker) to track sublocalization .

- Controls : Use scrambled-sequence peptides and endocytosis inhibitors (e.g., chlorpromazine) to validate pathways .

- Ethical compliance : Obtain IRB approval for cell-line sourcing and experimental protocols .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement Quality-by-Design (QbD) principles :

- Critical process parameters (CPPs) : Document resin swelling time, coupling temperature, and deprotection efficiency .

- Critical quality attributes (CQAs) : Enforce thresholds for purity (≥95% HPLC), enantiomeric excess (≥99% chiral GC), and endotoxin levels (<0.1 EU/mg) .

- Statistical control : Use ANOVA to identify variability sources (e.g., reagent lot differences) .

Methodological Best Practices

- Data presentation : Use tables to summarize synthesis yields, stability t½, and bioactivity metrics (e.g., Table 1) .

- Reproducibility : Archive raw data (HPLC chromatograms, spectral scans) in supplementary materials with hyperlinks .

- Peer review : Pre-submit protocols to platforms like *Protocols.io * for iterative feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.